Pyridin-3-yl(pyrrolidin-1-yl)methanone
Description
Pyridin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring linked to a pyrrolidine moiety via a ketone bridge. The compound’s core structure serves as a scaffold for derivatives with varied substituents, which influence solubility, stability, and reactivity .
Properties
CAS No. |
77727-88-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
pyridin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
UVTAMWNTYFEONL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
Other CAS No. |
77727-88-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences:
Fluoro-substituted analogs (e.g., CAS 1228666-40-7) improve lipophilicity and bioavailability, a common strategy in drug design .
Pyrrolidine Modifications :
- Hydroxymethyl groups (e.g., in CAS 1228666-40-7) introduce hydrogen-bonding capacity, while silyl-protected derivatives (CAS 1228666-50-9) are intermediates for controlled synthesis .
- Pyrimidinyloxy substituents (CAS 2034498-27-4) expand π-stacking interactions, relevant in kinase inhibitor design .
Ketone vs. Ethanone Variations: Replacement of the methanone bridge with an ethanone group (CAS 1228666-50-9) alters steric bulk and electronic distribution, affecting target selectivity .
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with 4-pyridine carbohydrazide (1a) and pyrrolidine (2y) dissolved in water. TBHP (2 equivalents) and tetrabutylammonium iodide (TBAI, 10 mol%) are added, and the mixture is stirred at 40°C for 0.5–1 hour. The oxidative denitrogenation step cleaves the N–N bond of the carbohydrazide, generating a reactive intermediate that couples with pyrrolidine to form the target compound. The use of water as a solvent enhances sustainability, while TBAI acts as a phase-transfer catalyst to improve interfacial reactivity.
Optimization and Yield
Key parameters influencing yield include:
-
Temperature : Elevated temperatures (>50°C) led to side reactions, while temperatures <30°C slowed kinetics.
-
Oxidant stoichiometry : Excess TBHP (3+ equivalents) reduced yield due to overoxidation.
-
Catalyst loading : TBAI at 10 mol% provided optimal ionic strength without emulsion formation.
Under optimized conditions, this compound (3y) was isolated in 85% yield (74.8 mg) as a yellow oil after chromatographic purification (ethyl acetate/hexane = 1:4 to 3:2).
Hydrogenation-Amidation Cascade Approach
A multi-step hydrogenation-amidation strategy, adapted from dipeptidyl peptidase-4 (DPP-4) inhibitor syntheses, offers a robust alternative. This method involves sequential hydrogenation of cyano intermediates followed by amide coupling.
Synthetic Pathway
-
Cyano Group Hydrogenation :
Starting from 3-cyano-pyridine derivatives, catalytic hydrogenation with Raney Nickel selectively reduces the cyano group to an aminomethyl functionality. For example, compound 7 (4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acid) was hydrogenated to aminomethyl-pyridine 8 using Pd/C or Raney Nickel. -
Amide Coupling :
The resultant amine undergoes amidation with pyrrolidine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling agent. PyBOP activates the carboxylic acid for nucleophilic attack by pyrrolidine, forming the methanone linkage.
Yield and Selectivity
-
Hydrogenation step : Yields for aminomethyl intermediates ranged from 70% to 90%, depending on the catalyst (Pd/C vs. Raney Nickel).
-
Amidation step : PyBOP-mediated coupling achieved 80–85% yields, with minimal epimerization due to mild conditions (room temperature, dichloromethane solvent).
Cycloaddition-Based Strategies
Cycloaddition reactions, though less commonly reported, provide a route to this compound via ring-forming steps. A 2025 synthesis patent describes a [3+2] cycloaddition between nitrile oxides and pyrrolidine enamines.
Reaction Design
-
Nitrile Oxide Precursor : Generated in situ from hydroxylamine and 3-pyridinecarbonyl chloride.
-
Enamine Component : Pyrrolidine-derived enamine reacts with the nitrile oxide to form the isoxazoline intermediate.
-
Rearrangement : Acid-catalyzed ring-opening and rearrangement yield the final product.
Challenges and Outcomes
-
Regioselectivity : Competing [2+2] cycloadditions required careful control of electron-withdrawing groups on the nitrile oxide.
-
Yield : Initial reports indicate moderate yields (50–60%), with optimization ongoing.
Comparative Analysis of Methods
The TBHP-mediated method excels in efficiency and environmental friendliness, though purification remains a bottleneck. The hydrogenation-amidation approach, while reliable, demands costly catalysts like Pd/C. Cycloadditions offer synthetic novelty but require further optimization for industrial adoption.
Scalability and Industrial Considerations
Gram-Scale Synthesis
The TBHP method was successfully scaled to 7 mmol (960 mg of 4-pyridine carbohydrazide), producing N-phenylisonicotinamide analogues in 82% yield after extraction and column chromatography. Adapting this to this compound would necessitate:
-
Solvent switching : Replacing ethyl acetate with methyl tert-butyl ether (MTBE) for easier recovery.
-
Catalyst recycling : TBAI recovery via aqueous extraction.
Q & A
Basic: What are the primary synthetic routes for Pyridin-3-yl(pyrrolidin-1-yl)methanone, and how do reaction conditions influence product purity?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions between pyridine derivatives and pyrrolidine-containing precursors. Key methods include:
- Nucleophilic attack : Pyrrolidine reacts with activated pyridine-carbonyl intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, hydroxymethylpyrrolidine derivatives can attack pyridine-based ketones to form the target compound .
- Reagent selection : Catalysts like 2-(7-azabenzotriazol-1-yl)-N,N-tetramethyluronium hexafluorophosphate (HATU) enhance coupling efficiency in multi-step syntheses .
- Optimization factors :
- Temperature : Elevated temperatures (50–80°C) accelerate reaction rates but may increase side products.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., pyrrolidine protons at δ 1.8–2.5 ppm; pyridine carbonyl carbon at δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
- X-ray Crystallography :
- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution structures.
- Refinement : SHELXL software refines atomic coordinates and thermal displacement parameters (e.g., R-factor < 0.05 for high-quality structures) .
- Key metrics : Unit cell dimensions (e.g., monoclinic P21/c space group, a = 6.7230 Å, b = 11.1182 Å) and hydrogen-bonding networks validate molecular packing .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Answer:
Contradictions often arise from disordered atoms or twinned crystals. Strategies include:
- Data reprocessing : Use Bruker SAINT to reassess integration parameters for weak reflections .
- Twinned refinement : Apply SHELXL’s TWIN/BASF commands to model twin domains (e.g., twin law [-h, -k, l]) .
- Disorder modeling : Split occupancy for overlapping atoms (e.g., solvent molecules) and apply geometric restraints to maintain bond-length rationality .
- Validation tools : Check PLATON’s ADDSYM for missed symmetry and Mercury’s Hirshfeld surfaces for intermolecular interactions .
Advanced: What computational strategies predict the bioactivity of this compound analogs?
Answer:
- Molecular Docking :
- Use AutoDock Vina to simulate ligand-receptor binding (e.g., SARS-CoV-2 Mpro in ). Prioritize analogs with docking scores < -7.0 kcal/mol .
- QSAR Modeling :
- Train models on datasets (e.g., ChEMBL) using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptor counts .
- MD Simulations :
- Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Advanced: How do electronic effects in this compound influence its reactivity in medicinal chemistry applications?
Answer:
- Electron-withdrawing groups (EWGs) :
- Substituents like -NO₂ or -CF₃ on the pyridine ring enhance electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
- Electron-donating groups (EDGs) :
- -OCH₃ or -NH₂ groups increase nucleophilicity at the pyrrolidine nitrogen, facilitating alkylation or acylation .
- Bioactivity correlation :
- EWGs improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while EDGs enhance solubility for pharmacokinetic optimization .
Table 1: Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 6.7230 Å, b = 11.1182 Å, c = 14.4996 Å |
| β angle | 90° |
| Resolution | 0.84 Å |
| R-factor (final) | 0.0388 |
| Refinement software | SHELXL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
